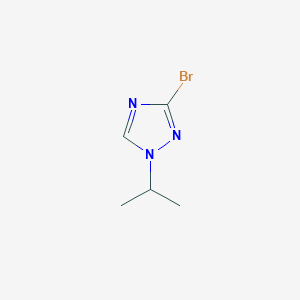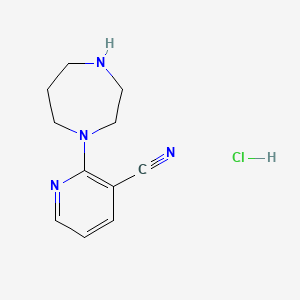![molecular formula C19H20N2O B2760691 N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396749-43-1](/img/structure/B2760691.png)
N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a but-2-yn-1-yl chain, and a biphenyl carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(dimethylamino)but-2-yn-1-ol, which is then coupled with a biphenyl carboxylic acid derivative under amide bond-forming conditions.
-
Step 1: Synthesis of 4-(dimethylamino)but-2-yn-1-ol
Reagents: Dimethylamine, propargyl bromide
Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the nucleophilic substitution.
-
Step 2: Coupling with Biphenyl Carboxylic Acid
Reagents: 4-(dimethylamino)but-2-yn-1-ol, biphenyl-4-carboxylic acid, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)
Conditions: The reaction is typically performed in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism by which N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl moiety provides hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N-(4-(dimethylamino)but-2-yn-1-yl)benzamide
- N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-sulfonamide
Comparison: Compared to its analogs, N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide exhibits unique properties due to the presence of the biphenyl carboxamide moiety, which enhances its stability and potential for diverse chemical modifications. This makes it more versatile in applications ranging from drug development to materials science.
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-21(2)15-7-6-14-20-19(22)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,14-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMLJXLMZQOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2760609.png)

![N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2760615.png)


![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)
![2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2760620.png)


![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760626.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2760627.png)
![2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2760629.png)


